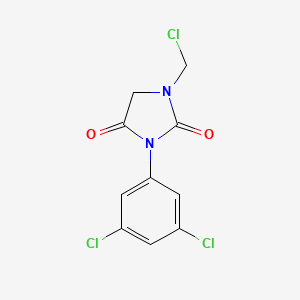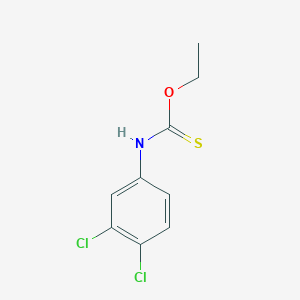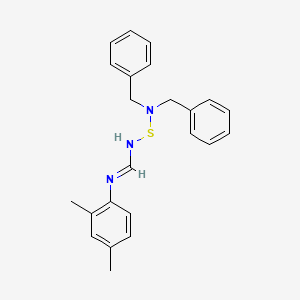
2,2'-(2-Methylpropane-1,1-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-Methylpropane-1,1-diyl)diphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a type of bisphenol, which is a class of compounds characterized by two hydroxyphenyl functionalities. This compound is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)diphenol typically involves the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2-Methylpropane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-Methylpropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2’-(2-Methylpropane-1,1-diyl)diphenol exerts its effects involves its interaction with various molecular targets. It can bind to hormone receptors, mimicking or blocking the action of natural hormones. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: A well-known compound with similar structure and properties.
Bisphenol S: Another bisphenol with different substituents on the phenyl rings.
Bisphenol F: Similar to bisphenol A but with a different central linking group.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)diphenol is unique due to its specific substituents and the resulting chemical properties. Its stability and reactivity make it particularly useful in industrial applications, and its potential biological effects are of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
67897-10-3 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-[1-(2-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(12-7-3-5-9-14(12)17)13-8-4-6-10-15(13)18/h3-11,16-18H,1-2H3 |
InChI-Schlüssel |
GNECNKSOMNJZKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


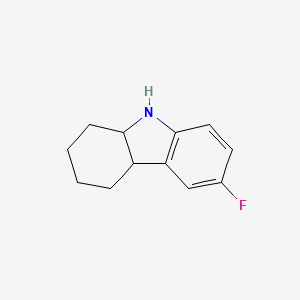
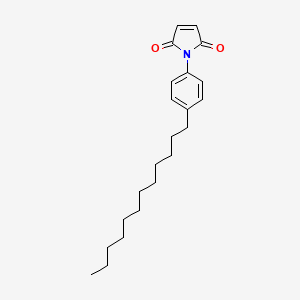
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
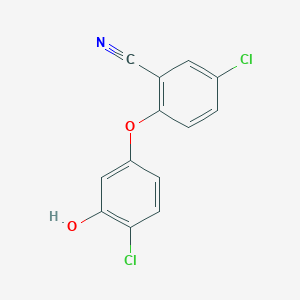

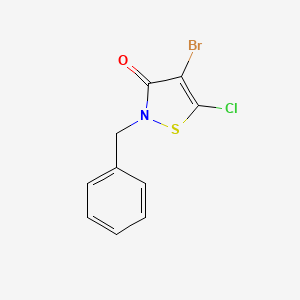
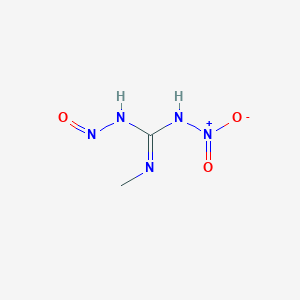


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
